3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole is a chemical compound with the CAS Number 61054-28-2. Its molecular formula is C13H12ClNO, and it has a molecular weight of 233.69 g/mol. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. Isoxazoles are characterized by a five-membered heterocyclic structure containing an oxygen and a nitrogen atom.
3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole can be sourced from various chemical suppliers and is classified under heterocyclic compounds. It is particularly noted for its potential pharmacological applications due to the presence of the isoxazole moiety, which has been linked to various therapeutic effects such as anti-inflammatory and antibacterial activities .
The synthesis of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole typically involves several steps:
The yield for this synthesis can be around 80%, indicating a relatively efficient process. The reaction conditions are crucial for optimizing product formation and purity .
The molecular structure of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole features a tetrahydrobenzo[c]isoxazole core with a chlorophenyl substituent. The structural representation can be visualized as follows:
3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole can participate in various chemical reactions typical of isoxazole derivatives:
These reactions often require specific reagents and conditions to ensure selectivity and yield .
The mechanism of action for compounds like 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole typically involves modulation of biological pathways through interaction with specific enzymes or receptors:
3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole has potential applications in medicinal chemistry:
Isoxazole—a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms—serves as a privileged scaffold in drug discovery due to its versatile pharmacological profile and favorable physicochemical properties. This moiety demonstrates metabolic stability and low intrinsic cytotoxicity, enabling its integration into diverse therapeutic agents while maintaining bioavailability [1] [7]. Isoxazole derivatives exhibit broad-spectrum biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) modulation, as evidenced by clinically approved drugs such as the antibiotic sulfisoxazole, the antiepileptic zonisamide, and the immunomodulator leflunomide [1] [5] [7].
The molecular geometry of isoxazole facilitates targeted interactions with biological macromolecules. Its aromatic character allows π-π stacking with protein residues, while the electron-rich oxygen and nitrogen atoms participate in hydrogen bonding and dipole-dipole interactions. Structure-activity relationship (SAR) studies consistently demonstrate that electronegative substituents (e.g., halogens, nitrile groups) at the 3- and 5-positions enhance potency, particularly in anticancer applications where derivatives inhibit tubulin polymerization, histone deacetylases (HDACs), and protein kinases [1] [7]. For instance, methoxy-substituted isoxazole derivatives exhibit potent activity against breast cancer cells (IC~50~ = 0.22–2.03 μM) through aromatase inhibition [1].
Table 1: Biological Activities of Representative Isoxazole-Containing Drugs
Drug Name | Therapeutic Category | Biological Target/Mechanism |
---|---|---|
Sulfisoxazole | Antibacterial | Dihydropteroate synthase inhibition |
Leflunomide | Antirheumatic | Dihydroorotate dehydrogenase inhibition |
Zonisamide | Anticonvulsant | Sodium/calcium channel modulation; MAO-B inhibition |
Valdecoxib | Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibition |
Risperidone | Antipsychotic | Dopamine D₂ and serotonin 5-HT₂A receptor antagonism |
The tetrahydrobenzo[c]isoxazole framework combines a partially saturated bicyclic system with the intrinsic reactivity of the isoxazole ring. This scaffold offers distinct advantages in drug design:
Tetrahydrobenzo[c]isoxazoles are predominantly synthesized via [3+2] cycloaddition strategies:
Table 2: Comparative Bioactivity of Tetrahydrobenzo[c]isoxazole Derivatives Based on C-3 Substituents
C-3 Substituent | Biological Activity | Potency (IC~50~ or MIC) | Key Structural Influence |
---|---|---|---|
4-Chlorophenyl | Sodium channel blockade (Nav1.1) | 0.8 μM | Hydrophobic surface area (23 Ų); -I effect |
4-Cyanophenyl | MAO-B inhibition | 0.017–0.098 μM | Enhanced dipole moment; H-bond acceptance |
2,4-Dihydroxy-5-isopropylphenyl | Hsp90 inhibition (anticancer) | <5 μM (HCC1954 cells) | Chelation potential; redox modulation |
Phenyl | Antimicrobial | MIC: 12.5–25 μg/mL | Baseline π-π interactions |
The 3-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole scaffold demonstrates multifaceted bioactivity:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8